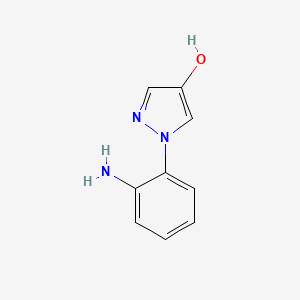

1-(2-Aminophenyl)-1H-pyrazol-4-ol

Description

BenchChem offers high-quality 1-(2-Aminophenyl)-1H-pyrazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Aminophenyl)-1H-pyrazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-aminophenyl)pyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-3-1-2-4-9(8)12-6-7(13)5-11-12/h1-6,13H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYOPERPWFCVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyrazole Derivatives in Advanced Chemical Research

Pyrazole (B372694), a five-membered aromatic ring with two adjacent nitrogen atoms, forms the core of a vast class of heterocyclic compounds. globalresearchonline.netnih.gov First described by Ludwig Knorr in 1883, pyrazoles have since become a cornerstone of medicinal and materials chemistry. nih.gov Their unique structural and electronic properties, including the ability to act as both hydrogen bond donors and acceptors, contribute to their diverse chemical reactivity and broad range of applications. encyclopedia.pub

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide spectrum of biological activities. globalresearchonline.netnih.govorientjchem.org These include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. globalresearchonline.netnih.gov The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of their pharmacological profiles. nih.gov Beyond medicine, pyrazole derivatives are integral to the development of agrochemicals, dyes, and fluorescent materials. globalresearchonline.net

| Selected Biological Activities of Pyrazole Derivatives |

| Anti-inflammatory |

| Analgesic |

| Antimicrobial |

| Anticonvulsant |

| Anticancer |

| Antiviral |

| Antioxidant |

| Herbicidal |

| Insecticidal |

Contextualization of Aminophenyl Substituted Pyrazoles

The introduction of an aminophenyl group to the pyrazole (B372694) core gives rise to a class of compounds with enhanced and often novel properties. Aminopyrazoles, in general, are recognized as valuable intermediates in the synthesis of a variety of fused heterocyclic systems and are known to possess significant biological activities. nih.gov The amino group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures. acs.org

Specifically, the "2-aminophenyl" substituent introduces a primary aromatic amine ortho to the point of attachment to the pyrazole nitrogen. This arrangement offers the potential for intramolecular interactions and facilitates the synthesis of unique tricyclic and tetracyclic compounds through cyclization reactions. acs.org Research into aminophenyl-substituted pyrazoles has demonstrated their potential as inhibitors of various enzymes and as scaffolds for the development of new therapeutic agents. nih.gov For instance, certain aminopyrazole derivatives have been investigated for their anticancer and anti-inflammatory activities. nih.gov

Rationale for Investigating 1 2 Aminophenyl 1h Pyrazol 4 Ol

Conventional Synthetic Routes to Pyrazole-4-ol Scaffolds

Traditional methods for constructing pyrazole-4-ol derivatives have long been the foundation of synthetic strategies in this field. These approaches primarily involve cyclocondensation reactions and specific techniques for introducing the desired substituents.

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole synthesis. beilstein-journals.orgjetir.org This reaction can also be achieved with other precursors such as α,β-unsaturated carbonyl compounds, which first undergo a Michael addition with the hydrazine, followed by cyclization and oxidation to form the aromatic pyrazole ring. beilstein-journals.org Another variation involves the use of cross-conjugated enynones, which react with arylhydrazines to regioselectively yield pyrazole derivatives. nih.gov The reaction's pathway can be influenced by the nature of the substituents on the enynone. nih.gov

A key challenge in these syntheses can be the availability of the required hydrazine. To address this, in situ generation of hydrazines has been developed. For instance, arylboronic acids can be coupled with a protected diimide under copper catalysis to form the hydrazine precursor within the reaction mixture. Subsequent removal of the protecting groups and cyclocondensation with a 1,3-dicarbonyl compound allows for a one-pot synthesis of the pyrazole. beilstein-journals.org

| Precursor Type | Reagent | Key Features |

| 1,3-Dicarbonyl Compounds | Hydrazines | Classic Knorr synthesis. beilstein-journals.orgjetir.org |

| α,β-Unsaturated Carbonyls | Hydrazines | Involves Michael addition, cyclization, and oxidation. beilstein-journals.org |

| Cross-conjugated Enynones | Arylhydrazines | Regioselective synthesis. nih.gov |

| Arylboronic Acids | Protected Diimide | In situ hydrazine formation. beilstein-journals.org |

A crucial step in synthesizing the target compound is the introduction of the ortho-aminophenyl group at the N1 position of the pyrazole ring. A common and effective strategy involves starting with 2-nitroacetophenone. This starting material is converted into an enamino ketone intermediate. The cyclization of this key intermediate with monosubstituted hydrazines leads to the formation of 5-(2-nitrophenyl)-1H-pyrazoles. The final and critical step is the catalytic hydrogenation of the nitro group, which furnishes the desired 5-(2-aminophenyl)-1H-pyrazoles in good yields. researchgate.net

An alternative approach begins with the cyclocondensation of 4-nitrophenylhydrazine (B89600) with an appropriate enone or 1,3-dicarbonyl compound under acidic conditions. afinitica.com This yields 1-(4-nitrophenyl)-1H-pyrazoles, which are subsequently reduced to the corresponding anilines via catalytic hydrogenation. afinitica.com

Controlling the regiochemistry of the pyrazole ring formation is paramount for obtaining the desired isomer. The reaction of hydrazones with nitroolefins can be directed to produce either 1,3,4,5-substituted or 1,3,4-substituted pyrazoles by choosing the appropriate base. nih.gov For example, using a strong base like potassium tert-butoxide favors the formation of 1,3,4-substituted pyrazoles. nih.gov

One-pot condensation reactions of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine have been shown to be a versatile and efficient method for preparing highly functionalized phenylaminopyrazoles. nih.gov The reaction conditions can be tuned to control the chemo- and regio-selectivity of the products. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions between tosylhydrazones and nitroalkenes provide a mild and versatile route to 3,4-diaryl-1H-pyrazoles. rsc.org The regioselectivity of this transformation has been confirmed by 2D NMR techniques and DFT calculations. rsc.org

| Method | Reactants | Outcome |

| Hydrazone Cyclocondensation | Hydrazones, Nitroolefins | Selective formation of 1,3,4- or 1,3,4,5-substituted pyrazoles based on base selection. nih.gov |

| One-Pot Condensation | Active Methylene Reagents, Phenylisothiocyanate, Hydrazine | Versatile synthesis of tetra-substituted phenylaminopyrazoles. nih.gov |

| 1,3-Dipolar Cycloaddition | Tosylhydrazones, Nitroalkenes | Regioselective synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org |

Advanced Synthetic Techniques for Pyrazole Derivatives

In recent years, more advanced and efficient synthetic methods have been developed to overcome the limitations of conventional techniques, such as harsh reaction conditions and long reaction times. tandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of pyrazole derivatives. tandfonline.comrsc.orgnih.gov This technique often leads to significantly reduced reaction times, improved yields, and can sometimes be performed under solvent-free conditions, making it an environmentally friendly approach. tandfonline.comnih.gov Microwave irradiation has been successfully applied to the synthesis of N-pyrazole ureas and has been used to generate 5-aminopyrazoles in excellent yields from the reaction of substituted hydrazines and β-ketoesters. rsc.org The condensation of acetophenone (B1666503) and aromatic aldehydes to form chalcone (B49325) analogs, which are then cyclized with hydrazine hydrate, has also been effectively carried out using microwave assistance. nih.gov

| Reaction | Key Advantages of Microwave Synthesis |

| N-pyrazole urea (B33335) synthesis | Rapid, high purity. rsc.org |

| 5-aminopyrazole synthesis | Excellent yields. rsc.org |

| Pyrazole synthesis from chalcones | Reduced reaction times. nih.gov |

| Ring-opening of phenyl glycidyl (B131873) ether | Rapid, solvent-free, competitive yields. nih.gov |

Transition-metal catalysis has opened up new avenues for the synthesis and functionalization of pyrazoles. rsc.org These methods often offer high efficiency and regioselectivity. rsc.org

Copper-catalyzed reactions are particularly prevalent. For instance, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles. organic-chemistry.org Another example is the copper-catalyzed tandem reaction of 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds and aqueous ammonia (B1221849) to produce pyrazolo[1,5-c]quinazolines. researchgate.net

Rhodium and ruthenium catalysts have also found application. A rhodium-catalyzed addition-cyclization of hydrazines with alkynes allows for the synthesis of highly substituted pyrazoles under mild conditions. organic-chemistry.org Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles. organic-chemistry.org

More recently, iron-catalyzed routes have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. jetir.orgorganic-chemistry.org Additionally, titanium imido complexes have been used in multicomponent couplings of alkynes and nitriles to synthesize pyrazoles through an oxidatively induced N-N bond coupling. nih.govacs.org

| Catalyst | Reaction Type | Substrates |

| Copper | Aerobic Oxidative [3+2] Cycloaddition | N,N-disubstituted hydrazines, Alkynoates organic-chemistry.org |

| Copper | Tandem Reaction | 5-(2-bromoaryl)-1H-pyrazoles, Carbonyls, Ammonia researchgate.net |

| Rhodium | Addition-Cyclization | Hydrazines, Alkynes organic-chemistry.org |

| Ruthenium | Hydrogen Transfer | 1,3-diols, Alkyl hydrazines organic-chemistry.org |

| Iron | Regioselective Synthesis | Diarylhydrazones, Vicinal diols jetir.orgorganic-chemistry.org |

| Titanium | Multicomponent Coupling | Alkynes, Nitriles, Titanium Imido Complexes nih.govacs.org |

One-Pot Multicomponent Reactions (MCRs) for Pyrazole Core Construction

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of the pyrazole core. These reactions combine three or more starting materials in a single reaction vessel to construct complex molecular architectures, such as the pyrazole ring system, in a convergent manner. A prevalent MCR for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

For the synthesis of analogs of 1-(2-aminophenyl)-1H-pyrazol-4-ol, a typical MCR strategy employs a substituted phenylhydrazine (B124118) and a β-ketoester. The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the pyrazolone (B3327878) ring. The specific substituents on the reactants and the choice of catalyst and reaction conditions are crucial in determining the final product's structure and yield.

A versatile three-component reaction for pyrazole synthesis involves the reaction of a hydrazine, a diketone, and a nitrile. This method allows for the introduction of a variety of substituents onto the pyrazole core. The use of catalytic amounts of acid or base can significantly influence the reaction rate and selectivity.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Core |

|---|---|---|---|

| (2-Nitrophenyl)hydrazine | Ethyl acetoacetate | Acid or Base | 1-(2-Nitrophenyl)pyrazolone |

Synthesis of Precursors and Intermediates for 1-(2-Aminophenyl)-1H-pyrazol-4-ol

The successful synthesis of 1-(2-aminophenyl)-1H-pyrazol-4-ol is contingent upon the efficient preparation of key precursors and intermediates. These include appropriately substituted phenylhydrazines and carbonyl compounds that form the pyrazole ring.

Preparation of 2-Nitrophenyl Derivatives

A critical precursor for introducing the "2-aminophenyl" moiety is a 2-nitrophenyl derivative, which is subsequently reduced to the corresponding amine. A common starting point for the synthesis of (2-nitrophenyl)hydrazine is 2-nitroaniline (B44862). The synthesis involves the diazotization of the amino group of 2-nitroaniline using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at reduced temperatures. The resulting diazonium salt is then carefully reduced to form (2-nitrophenyl)hydrazine. This intermediate is essential for incorporating the 2-aminophenyl group onto the pyrazole scaffold following a later reduction step.

Reduction Strategies for Nitro to Amino Group Conversion

The transformation of the nitro group in 1-(2-nitrophenyl) derivatives to the desired amino group is a pivotal step in the synthesis of 1-(2-aminophenyl)-1H-pyrazol-4-ol. A variety of well-established reduction methods are available for this purpose.

Catalytic hydrogenation is a widely employed and generally high-yielding method for this conversion. This process typically involves the use of hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

Another classical approach involves the use of a metal in the presence of an acid. For instance, tin (Sn) or iron (Fe) metal in hydrochloric acid (HCl) can effectively reduce the nitro group. While reliable, these conditions can be harsh and may not be compatible with sensitive functional groups.

More contemporary and milder reducing agents have also been successfully utilized. Sodium dithionite (B78146) (Na2S2O4) is an effective reagent for the reduction of nitroarenes under aqueous conditions. Transfer hydrogenation offers an alternative to using gaseous hydrogen, employing a hydrogen donor like hydrazine or ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C.

Table 2: Comparison of Reduction Methods for Nitro to Amino Group Conversion

| Reducing Agent/System | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Clean reaction, high yields | Requires specialized high-pressure equipment |

| Tin (Sn) or Iron (Fe) / HCl | Acidic conditions | Inexpensive and readily available reagents | Harsh reaction conditions, generation of metallic waste |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Mild reaction conditions | Can require a large excess of the reagent |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(2-Aminophenyl)-1H-pyrazol-4-ol |

| (2-Nitrophenyl)hydrazine |

| Ethyl acetoacetate |

| 1-(2-Nitrophenyl)pyrazolone |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the chemical environments of protons (¹H) and carbon atoms (¹³C) within a molecule.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 1-(2-Aminophenyl)-1H-pyrazol-4-ol provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. In a suitable deuterated solvent like DMSO-d₆, the spectrum is expected to exhibit distinct signals corresponding to the protons of the aminophenyl ring and the pyrazole moiety.

The protons on the pyrazole ring typically appear as singlets in the aromatic region of the spectrum. The aromatic protons of the 2-aminophenyl group will present as a more complex multiplet system due to spin-spin coupling between adjacent protons. The amine (NH₂) and hydroxyl (OH) protons are expected to appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent. The exact chemical shifts (δ) are influenced by the electronic effects of the substituents on both rings.

Table 1: Representative ¹H NMR Spectral Data for 1-(2-Aminophenyl)-1H-pyrazol-4-ol Derivatives.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H | 7.5 - 8.5 | Singlet |

| Aromatic-H (Aminophenyl) | 6.5 - 7.5 | Multiplet |

| NH₂ (Amino) | 4.0 - 5.5 | Broad Singlet |

¹³C NMR Analysis of Carbon Framework

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in 1-(2-Aminophenyl)-1H-pyrazol-4-ol. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring will have characteristic chemical shifts, with the carbon bearing the hydroxyl group (C-4) being significantly deshielded. The carbons of the aminophenyl ring will also exhibit a range of chemical shifts depending on their position relative to the amino group and the pyrazole substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Aminophenyl)-1H-pyrazol-4-ol.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~135 |

| Pyrazole C-4 | ~150 |

| Pyrazole C-5 | ~120 |

| Aminophenyl C-1' (C-N) | ~145 |

| Aminophenyl C-2' (C-NH₂) | ~120 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(2-Aminophenyl)-1H-pyrazol-4-ol is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

Key characteristic peaks would include a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine. The presence of aromatic C-H bonds is confirmed by stretching vibrations typically appearing above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings are expected to produce a series of sharp peaks in the 1400-1650 cm⁻¹ region. Bending vibrations for N-H and C-H bonds will be observed at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for 1-(2-Aminophenyl)-1H-pyrazol-4-ol.

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 | Broad |

| N-H (amine) | 3300-3500 | Sharp, often two bands |

| Aromatic C-H | 3000-3100 | Sharp |

| C=C, C=N (aromatic/pyrazole) | 1400-1650 | Multiple sharp bands |

| C-O (hydroxyl) | 1200-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For 1-(2-Aminophenyl)-1H-pyrazol-4-ol, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum can also offer structural insights. Common fragmentation pathways may include the loss of small, stable molecules such as water (H₂O), carbon monoxide (CO), or hydrogen cyanide (HCN). The fragmentation of the aminophenyl and pyrazole rings would also lead to characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for 1-(2-Aminophenyl)-1H-pyrazol-4-ol (C₉H₉N₃O).

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M+H]⁺ | 176.0818 | Molecular ion peak (protonated) |

| [M+Na]⁺ | 198.0638 | Sodium adduct |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction study of 1-(2-Aminophenyl)-1H-pyrazol-4-ol would provide accurate bond lengths, bond angles, and torsion angles. mdpi.com

This analysis would confirm the planarity of the pyrazole ring and the geometry of the aminophenyl substituent. mdpi.com Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the packing of the molecules in the crystal lattice. nih.gov The crystallographic data, including the crystal system, space group, and unit cell dimensions, provide a unique fingerprint for the solid-state structure of the compound. mdpi.com

Table 5: Illustrative X-ray Crystallographic Parameters for a Pyrazole Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~11.5 |

| β (°) | ~95 |

Advanced Theoretical and Computational Investigations of 1 2 Aminophenyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the electronic properties of molecules. jcsp.org.pknih.gov For 1-(2-Aminophenyl)-1H-pyrazol-4-ol, DFT calculations, particularly using the B3LYP hybrid functional with a 6-31G* basis set, have been instrumental in elucidating its structural and electronic characteristics. jcsp.org.pk

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. pearson.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. wuxibiology.comresearchgate.net A smaller gap generally implies higher reactivity and a greater potential for intramolecular charge transfer. researchgate.netnih.gov

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. asrjetsjournal.org These descriptors, including ionization potential, electron affinity, electronegativity, chemical potential, hardness, softness, and the electrophilicity index, provide a more detailed understanding of the molecule's behavior in chemical reactions. asrjetsjournal.orgijcrt.org

Table 1: Calculated Global Chemical Reactivity Descriptors for a Pyrazole (B372694) Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.490 |

| LUMO Energy | -1.731 |

| Ionization Potential (IP) | 6.490 |

| Electron Affinity (EA) | 1.731 |

| Energy Gap (ΔE) | 4.759 |

| Electronegativity (χ) | 4.1105 |

| Chemical Potential (μ) | -4.1105 |

| Hardness (η) | 2.3795 |

| Softness (S) | 0.210 |

| Electrophilicity Index (ω) | 3.550 |

Data derived from a representative pyrazolone (B3327878) derivative study. ijcrt.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactive sites. acu.edu.inasrjetsjournal.org The MEP map displays regions of varying electrostatic potential on the molecule's surface. researchgate.net Areas with negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For pyrazole derivatives, MEP analysis can identify the likely sites for hydrogen bonding and other non-covalent interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide information about a molecule's static, lowest-energy state, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules, revealing how different parts of the molecule move and interact with each other and with their environment. For complex pyrazole derivatives, MD simulations can be employed to analyze the stability of their conformations and to understand how they might change upon interacting with a biological target. nih.govnih.gov These simulations can reveal stable binding poses and fluctuations in the molecule's structure, which are crucial for understanding its biological activity. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Calculations for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org QTAIM defines atoms as distinct regions of space and characterizes the interactions between them through the analysis of bond critical points (BCPs). researchgate.net At these points, the electron density, its Laplacian, and the electron energy density provide quantitative information about the strength and character of the chemical bond. researchgate.net This method can be used to identify and characterize not only conventional covalent bonds but also weaker non-covalent interactions, such as hydrogen bonds, which are often critical for molecular recognition and biological activity. wikipedia.orgarxiv.org

In Silico Studies for Molecular Interactions

In silico studies, particularly molecular docking, are widely used computational techniques to predict how a small molecule, such as 1-(2-Aminophenyl)-1H-pyrazol-4-ol, might bind to a biological macromolecule, typically a protein. nih.govresearchgate.net These studies involve placing the molecule into the binding site of a target protein and calculating the binding affinity, which is a measure of how strongly the molecule is predicted to bind. alrasheedcol.edu.iqijpbs.com The results of docking studies can identify key amino acid residues involved in the interaction and suggest the most likely binding mode of the molecule. nih.govscilit.com Such studies have been instrumental in understanding the potential biological targets of various pyrazole derivatives and in guiding the design of new, more potent compounds. nih.govnih.govresearchgate.net

Table 2: Chemical Compound Names

| Compound Name |

|---|

| 1-(2-Aminophenyl)-1H-pyrazol-4-ol |

| 2-ethanimidoyl-4-phenyl-1H-pyrazol-5-one |

| (E)-(5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-hydroxy-4-(prop-1-en-1-yl)piperidin-1-yl)methanone |

| N-{(1E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene}-2-(6-methoxy-2-naphthyl)propionyl hydrazide |

| N-{(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene}-2-(6-methoxy-2-naphthyl)propionyl hydrazide |

| 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one |

| 2-(6-Methoxy-naphthalen-2-yl)-1-(5-phenyl-2,3-dihydro-pyrazol-1-yl)propan-1-one |

| 2-(6-methoxynaphthalen-2-yl)-N-{4-[3-(4-methoxyphenyl)-acryloyl)]-phenyl}-propionamide |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |

| 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone |

Ligand-Receptor Interaction Modeling (General Theoretical Principles)

The exploration of the therapeutic potential of 1-(2-Aminophenyl)-1H-pyrazol-4-ol heavily relies on advanced theoretical and computational methods. At the forefront of these techniques is ligand-receptor interaction modeling, a computational approach that simulates and analyzes the binding of a ligand (in this case, 1-(2-Aminophenyl)-1H-pyrazol-4-ol) to its biological target, typically a protein or enzyme. This modeling provides critical insights into the molecular basis of the compound's activity and guides further drug discovery efforts.

Molecular docking is a primary tool in ligand-receptor interaction modeling. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pyrazole derivatives, docking studies have been instrumental in identifying potential inhibitors for various protein targets, including receptor tyrosine kinases and protein kinases, which are often implicated in diseases like cancer. The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different conformations.

The stability of the ligand-receptor complex is quantified by its binding energy, a key parameter in these computational studies. A lower binding energy generally indicates a more stable complex and a higher affinity of the ligand for the receptor. For instance, studies on various pyrazole derivatives have revealed binding energies ranging from -8.57 to -10.35 kJ/mol with targets like VEGFR-2, Aurora A, and CDK2, suggesting strong and favorable interactions.

A crucial aspect of these interactions is the formation of hydrogen bonds. These non-covalent interactions between the ligand and amino acid residues within the receptor's binding pocket are fundamental for molecular recognition and binding specificity. In the case of 1-(2-Aminophenyl)-1H-pyrazol-4-ol, the presence of the aminophenyl and hydroxyl groups provides hydrogen bond donor and acceptor sites, which are likely to play a significant role in its binding to a target receptor. For example, the exocyclic amine of some pyrazole-based inhibitors has been shown to form a unique hydrogen bond with threonine residues in the ATP binding pocket of p38 MAP kinase, contributing to their selectivity.

Density Functional Theory (DFT) studies can further complement molecular docking by providing insights into the electronic properties of the ligand, such as the charge density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). This information helps in understanding the reactivity and the nature of the interactions between the ligand and the receptor at a quantum mechanical level.

The general principles of ligand-receptor interaction modeling for pyrazole derivatives are summarized in the table below, illustrating the types of interactions and the key parameters evaluated.

| Interaction Type | Description | Key Moieties on 1-(2-Aminophenyl)-1H-pyrazol-4-ol | Example from Related Pyrazole Derivatives |

| Hydrogen Bonding | Formation of hydrogen bonds between the ligand and amino acid residues. | Aminophenyl group (-NH2), Hydroxyl group (-OH), Pyrazole nitrogen atoms | The exocyclic amine of a pyrazole inhibitor forming a hydrogen bond with Threonine 106 in p38 MAP kinase. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Phenyl ring, Pyrazole ring | The 1,3-diphenyl-1H-pyrazole moiety engaging in hydrophobic interactions with Val 82, Ala 95, Val 127, Met 143, and Leu 197 in the ATP-binding pocket of MEK. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Entire molecule | A key component of the overall binding energy calculation in docking studies of pyrazole derivatives against various kinases. |

| Electrostatic Interactions | Attraction or repulsion of charged or polar groups. | The polar -NH2 and -OH groups, and the nitrogen atoms of the pyrazole ring. | The charge density over the molecule affects the binding affinity in the active pockets of receptors. |

The following table presents representative binding energy data from docking studies of other pyrazole derivatives, which illustrates the typical range of values obtained in such computational analyses.

| Pyrazole Derivative | Protein Target | Binding Energy (kJ/mol) |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 |

Data sourced from a study on various 1H-pyrazole derivatives.

Reactivity and Reaction Mechanisms of 1 2 Aminophenyl 1h Pyrazol 4 Ol

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution. Generally, pyrazole itself undergoes electrophilic substitution, such as nitration and halogenation, preferentially at the 4-position due to the electronic distribution in the ring globalresearchonline.net. However, in 1-(2-Aminophenyl)-1H-pyrazol-4-ol, this position is already occupied by a hydroxyl group. Therefore, substitution would be directed to other available positions, primarily C3 and C5.

The regioselectivity of electrophilic substitution on the pyrazole ring of 1-(2-Aminophenyl)-1H-pyrazol-4-ol is influenced by the electronic effects of the existing substituents.

Hydroxyl Group (-OH) at C4: The hydroxyl group is a strong activating group due to its +M (mesomeric) effect, donating electron density to the pyrazole ring. This enhances the ring's reactivity towards electrophiles. Its presence influences the electron density at the C3 and C5 positions.

Considering the combined effects, the pyrazole ring is highly activated. Electrophilic attack is likely to occur at the C5 position. This is because the N2 "pyridine-like" nitrogen directs substitution towards the adjacent carbon (C5), a known directional effect in pyrazole chemistry reddit.com. The alternative C3 position is sterically hindered by the adjacent, bulky 1-(2-aminophenyl) substituent.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity | Predicted Directing Position for EAS |

| -OH | C4 | +M, -I (Activating) | Increases electron density of the pyrazole ring | C3, C5 |

| 1-Aryl | N1 | -I (Deactivating) | Decreases electron density of the pyrazole ring | C4 (if unsubstituted) |

| o-Amino on Phenyl | N/A | +M (Activating) | Increases electron density on the phenyl ring, minor influence on pyrazole | C5 (due to N2 directing effect) |

Reactions Involving the Aminophenyl Moiety

The 2-aminophenyl group is a versatile functional handle, allowing for a range of reactions, particularly involving the primary amino group.

The primary aromatic amine can undergo various standard chemical transformations.

Acylation and Sulfonamidation: The amino group can be readily acylated or sulfonated using acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. Research has shown that the 2-(1H-pyrazol-1-yl)aniline scaffold can act as a bidentate directing group in copper-mediated C-H activation reactions. For instance, after acylation of the amino group, the pyrazole nitrogen and the amide oxygen can coordinate to a copper catalyst, directing C-H amidation or sulfonamidation at the ortho position of the benzoyl group acs.org. This highlights a sophisticated method for further functionalization.

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is highly reactive and serves as a precursor for numerous other functional groups and, crucially, for intramolecular cyclization reactions (see Section 5.4).

Table 2: Potential Derivatization Reactions of the Amino Group

| Reagent(s) | Product Type | Reaction Conditions |

| R-COCl or (RCO)₂O | Amide | Base (e.g., pyridine, Et₃N) |

| R-SO₂Cl | Sulfonamide | Base (e.g., pyridine) |

| NaNO₂, HCl | Diazonium Salt | 0-5 °C |

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C4 position of the pyrazole ring exists in tautomeric equilibrium with its keto form, 4H-pyrazol-4-one. This dual nature dictates its reactivity.

O-Alkylation and O-Acylation: In its phenol-like (enol) form, the hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions typically require a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species.

Reactions at the Carbonyl Group: In its keto form, the molecule can potentially undergo reactions typical of ketones at the C5 position, which becomes an α-carbon.

Studies on pyrazole metabolism have shown that pyrazole can be oxidized to 4-hydroxypyrazole by hydroxyl radicals, indicating the C4-H bond is susceptible to radical attack, a reaction that precedes the introduction of the hydroxyl group in the parent pyrazole nih.gov.

Cyclization and Annulation Reactions of the Pyrazole-4-ol Core

The most significant reactivity pathway for 1-(2-Aminophenyl)-1H-pyrazol-4-ol is its propensity to undergo intramolecular cyclization to form fused polycyclic heterocyclic systems. The ortho-disposition of the pyrazole N1-substituent and the amino group on the phenyl ring is ideal for such annulation reactions.

A primary example is the formation of a tetracyclic system via diazotization of the amino group followed by intramolecular electrophilic attack of the newly formed diazonium cation onto the electron-rich pyrazole ring. This type of reaction is known for 5-aminopyrazoles, which cyclize to form pyrazolo[3,4-d] nih.govnih.govresearchgate.nettriazines scirp.org.

For 1-(2-Aminophenyl)-1H-pyrazol-4-ol, this sequence would lead to the formation of a pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine ring system. The reaction would proceed as follows:

Diazotization of the ortho-amino group with nitrous acid.

Intramolecular cyclization (Pschorr-type reaction) where the diazonium group attacks the C5 position of the pyrazole ring. The C5 position is electronically activated by the C4-hydroxyl group and sterically accessible.

Aromatization by loss of a proton.

This reaction would yield 2-hydroxy-pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine . The formation of such pyrazolotriazine systems is a known synthetic strategy nih.govnih.gov.

Analogous intramolecular cyclizations involving an ortho-aminophenyl group attached to a heterocycle are well-documented, often leading to valuable fused systems nih.gov.

Table 3: Potential Fused Heterocyclic Products from Intramolecular Cyclization

| Reaction Type | Intermediate | Fused Ring System |

| Intramolecular Diazonium Coupling | Aryl Diazonium Salt | Pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine |

| Condensation with a 1,2-dicarbonyl compound | Schiff base/enamine | Pyrazolo[...]-fused benzodiazepine |

Computational Studies on Reaction Pathways and Transition States

While no specific computational studies on the reaction pathways of 1-(2-Aminophenyl)-1H-pyrazol-4-ol have been reported, computational chemistry offers powerful tools to investigate its reactivity. Density Functional Theory (DFT) calculations could be employed to:

Model Reaction Mechanisms: Elucidate the step-by-step mechanism of electrophilic substitution and cyclization reactions, including the identification of intermediates and transition states.

Predict Regioselectivity: Calculate the energies of possible intermediates for electrophilic attack (e.g., Wheland intermediates) on the pyrazole ring to predict the most favorable substitution site, corroborating the qualitative analysis.

Analyze Transition States: Determine the activation energies for different reaction pathways, such as the intramolecular cyclization, to understand the kinetics and feasibility of the transformation.

Structural Analysis: Computational methods like Hirshfeld surface analysis have been used on other pyrazole derivatives to quantify intermolecular contacts and understand crystal packing researchgate.net.

Such theoretical studies would provide a deeper, quantitative understanding of the complex reactivity of this molecule and guide synthetic efforts.

Coordination Chemistry and Catalytic Applications of 1 2 Aminophenyl 1h Pyrazol 4 Ol Derivatives

Ligand Properties of Pyrazole-Aminophenyl-ol Scaffolds

The 1-(2-Aminophenyl)-1H-pyrazol-4-ol scaffold is a multifunctional ligand with several potential coordination sites. The key features that define its properties as a ligand include:

Multidentate Nature: This scaffold possesses multiple donor atoms, namely the nitrogen atoms of the pyrazole (B372694) ring, the nitrogen atom of the aminophenyl group, and the oxygen atom of the hydroxyl group. This allows it to act as a multidentate ligand, binding to a metal center through multiple points of attachment and forming stable chelate rings.

Protic Nature: The presence of the pyrazole N-H group and the phenolic -OH group makes the ligand protic. nih.gov Deprotonation of these groups can lead to the formation of anionic ligands that form strong bonds with metal ions. The acidity of the pyrazole N-H proton is often enhanced upon coordination to a Lewis acidic metal center. nih.gov

Tunable Electronic and Steric Properties: The aromatic nature of both the pyrazole and the aminophenyl rings allows for the introduction of various substituents. These modifications can fine-tune the ligand's electronic properties (electron-donating or -withdrawing) and steric bulk, which in turn influences the properties of the resulting metal complexes. nih.gov

Hydrogen Bonding Capabilities: The N-H and O-H groups can participate in intramolecular and intermolecular hydrogen bonding, which can influence the supramolecular structure of the resulting metal complexes and play a role in catalytic mechanisms. nih.gov

Metal Complex Formation and Characterization

The versatile coordinating ability of pyrazole-aminophenyl-ol scaffolds enables the formation of a wide array of metal complexes. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

While direct studies on 1-(2-aminophenyl)-1H-pyrazol-4-ol are limited, research on analogous structures such as N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide provides significant insight into the formation and characterization of its metal complexes. nih.gov

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form complexes with pyrazole-based ligands. amanote.comresearchgate.netjocpr.com Studies on related aminophenyl pyrazole derivatives have demonstrated the successful synthesis and characterization of complexes with various transition metals, including cadmium(II), copper(II), and iron(II/III). nih.gov The formation of these complexes is often confirmed through techniques such as elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction. nih.govnih.gov

For instance, the reaction of a pyrazole acetamide (B32628) ligand with cadmium(II) chloride, copper(II) nitrate (B79036), and iron(III) nitrate has been shown to yield the corresponding metal complexes. nih.gov

Table 1: Synthesis of Transition Metal Complexes with a Related Aminophenyl Pyrazole Ligand Data based on studies with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.

| Metal Salt | Ligand | Resulting Complex |

| CdCl₂·2.5H₂O | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | [Cd(L₁)₂Cl₂] |

| Cu(NO₃)₂·3H₂O | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | Cu(L₁)₂(C₂H₅OH)₂₂ |

| Fe(NO₃)₃·9H₂O | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | Fe(L₂)₂(H₂O)₂₂·2H₂O (after in situ oxidation of L₁) |

Source: Adapted from Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline. nih.gov

Coordination Modes and Geometries

Pyrazole-based ligands can exhibit a variety of coordination modes, acting as monodentate, bidentate, or bridging ligands. researchgate.netuab.cat In the case of aminophenyl pyrazole scaffolds, a common coordination mode involves the nitrogen atom of the pyrazole ring and a donor atom from the substituent, such as the amino group. uab.cat

Single-crystal X-ray diffraction studies on complexes of the related N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide ligand reveal that it can coordinate to metal centers in a bidentate fashion. nih.gov The resulting coordination geometry around the metal center is influenced by the specific metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Table 2: Coordination Geometries of Transition Metal Complexes with a Related Aminophenyl Pyrazole Ligand Data based on studies with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.

| Complex | Metal Ion | Coordination Geometry |

| [Cd(L₁)₂Cl₂] | Cd(II) | Distorted Octahedral |

| Cu(L₁)₂(C₂H₅OH)₂₂ | Cu(II) | Distorted Octahedral |

| Fe(L₂)₂(H₂O)₂₂·2H₂O | Fe(II) | Distorted Octahedral |

Source: Adapted from Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline. nih.gov

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes derived from pyrazole ligands are of significant interest in the field of catalysis, particularly in homogeneous catalysis where the catalyst is in the same phase as the reactants. nih.govlibretexts.orgyoutube.comlibretexts.org

Homogeneous Catalysis

Homogeneous catalysis offers several advantages, including high selectivity and the ability to tune the catalyst's properties at a molecular level. youtube.com Pyrazole-metal complexes have been successfully employed as catalysts in a variety of organic transformations. While specific catalytic applications of 1-(2-aminophenyl)-1H-pyrazol-4-ol complexes are not yet widely reported, the broader class of pyrazole-based catalysts has shown efficacy in reactions such as:

Transfer Hydrogenation: Manganese complexes with pyrazole ligands have been shown to be efficient catalysts for the transfer hydrogenation of a wide range of alcohols. rsc.orgresearchgate.net

Polymerization: Titanium isopropoxide in combination with pyrazole ligands has been used to enhance the catalytic activity in the ring-opening polymerization of L-lactide. rsc.orgnih.govresearchgate.net

Hydrogen Evolution: Iridium(III) complexes containing pyrazole-pyridine ligands have been shown to promote hydrogen evolution from formic acid. nih.gov

Role of Pyrazole Ligands in Enhancing Catalytic Efficiency

The pyrazole ligand plays a crucial role in the catalytic cycle and can enhance catalytic efficiency through several mechanisms:

Metal-Ligand Cooperation: The protic nature of the pyrazole N-H group can lead to metal-ligand cooperation, where the ligand actively participates in the reaction mechanism, for example, by acting as a proton shuttle. nih.gov

Electronic Tuning: The electronic properties of the pyrazole ligand can be modified to influence the electron density at the metal center. This, in turn, affects the metal's reactivity and its ability to activate substrates. For instance, electron-donating groups on the pyrazole ring can increase the electron density on the metal, which can be beneficial in certain catalytic cycles. nih.gov

Steric Influence: The steric bulk of the pyrazole ligand and its substituents can control the access of substrates to the metal center, leading to enhanced selectivity for specific products.

Stabilization of the Metal Center: The chelation of the pyrazole ligand to the metal center provides stability to the complex, preventing catalyst decomposition and increasing its lifetime and turnover number.

Mechanistic Insights into Catalyzed Reactions

The catalytic activity of metal complexes derived from 1-(2-aminophenyl)-1H-pyrazol-4-ol and its analogs is a subject of ongoing research, with studies beginning to shed light on the intricate mechanisms that govern their reactivity. While detailed mechanistic pathways are still being elucidated for many reactions, initial findings point towards the crucial role of the ligand framework in facilitating substrate activation and transformation at the metal center.

Investigations into the mechanisms often involve a combination of experimental techniques and computational modeling. For instance, in reactions catalyzed by gold(I) complexes, it has been demonstrated that the reaction pathway can be influenced by external stimuli such as light. rug.nl Stoichiometric experiments have shown the involvement of a common vinyl gold(I) intermediate in catalytic cycles that can lead to different products depending on the presence or absence of light. rug.nl

Density Functional Theory (DFT) calculations have been employed to propose the formation of an Electron-Donor-Acceptor (EDA) complex between a vinyl gold(I) complex and a diazonium salt. rug.nl This complex is suggested to exist at a low-lying excitation state on the triplet surface, ultimately leading to the observed products. rug.nl Such computational insights are invaluable for understanding the electronic effects and energy profiles of the catalytic cycle.

Furthermore, the influence of ligand substituents on the catalytic process is often studied through Hammett plots. By correlating the reaction rates or product distributions with the electronic properties of substituents on the ligand, researchers can gain insights into the rate-determining steps and the nature of the transition states involved. For example, the protodeauration step in certain gold-catalyzed reactions has been shown to be dependent on the acidity of the proton source and the substitution pattern of the benzofuran (B130515) unit being formed. rug.nl In studies of azobenzofurans, a V-shaped Hammett plot indicated a change in the switching mechanism depending on the substitution pattern of the azo unit. rug.nl

Table 1: Mechanistic Investigation Techniques and Findings

| Technique/Approach | Description | Key Insight | Reference |

| Stoichiometric Experiments | Reactions are carried out with stoichiometric amounts of reactants to isolate and characterize intermediates. | Identification of a common vinyl gold(I) intermediate in divergent catalytic pathways. | rug.nl |

| Density Functional Theory (DFT) | Computational method to model the electronic structure and energetics of molecules and reaction pathways. | Proposed formation of an Electron-Donor-Acceptor complex on the triplet surface. | rug.nl |

| Hammett Plot Analysis | Correlates reaction rates or equilibrium constants with substituent electronic parameters (σ). | Revealed the dependence of the protodeauration step on substrate acidity and substituent effects. A change in the switching mechanism of azobenzofurans was also observed. | rug.nl |

| Photocatalysis Studies | Investigation of the effect of light on the reaction outcome. | Demonstrated that light irradiation can switch the reaction pathway between C-C and C-N bond formation. | rug.nl |

Applications in Metal-Organic Frameworks (MOFs)

The versatile coordination capabilities of 1-(2-aminophenyl)-1H-pyrazol-4-ol and its derivatives make them promising candidates as organic linkers for the construction of Metal-Organic Frameworks (MOFs). The presence of multiple coordination sites—the pyrazole nitrogen atoms, the hydroxyl group, and the aminophenyl moiety—allows for the formation of diverse and potentially functional porous materials.

While the application of 1-(2-aminophenyl)-1H-pyrazol-4-ol itself in MOFs is an emerging area of interest, the broader class of pyrazole-based ligands has been extensively used to create robust and functional MOFs. These materials are constructed by linking metal ions or clusters with organic ligands to form extended crystalline networks with high porosity and surface area.

The incorporation of the aminophenyl group is particularly significant as it can serve several purposes. Firstly, the amino group can act as an additional coordination site, leading to higher connectivity and potentially more complex and stable network topologies. Secondly, the uncoordinated amino groups within the MOF pores can be post-synthetically modified to introduce new functionalities. This allows for the tuning of the MOF's properties, such as its adsorption selectivity, catalytic activity, or sensing capabilities.

The pyrazol-4-ol moiety contributes to the structural diversity and stability of the resulting MOFs. The hydroxyl group can be deprotonated to act as a bridging ligand between metal centers, further strengthening the framework. The specific geometry and rigidity of the pyrazole ring also play a crucial role in dictating the final structure and pore environment of the MOF.

Although specific examples of MOFs constructed solely from 1-(2-aminophenyl)-1H-pyrazol-4-ol are not yet widely reported in publicly available literature, the principles of MOF design strongly suggest their potential for applications in gas storage and separation, catalysis, and chemical sensing. The combination of a porous structure with accessible functional groups (the amino groups) makes these hypothetical MOFs highly attractive for further research and development.

Table 2: Potential Applications of MOFs Derived from 1-(2-Aminophenyl)-1H-pyrazol-4-ol

| Potential Application | Rationale |

| Gas Storage and Separation | The porous nature of MOFs allows for the uptake of gases. The amino groups within the pores can enhance selectivity for CO2 capture through specific interactions. |

| Heterogeneous Catalysis | The metal nodes can act as catalytic sites, and the functional organic linkers can participate in or influence the catalytic process. Post-synthetic modification of the amino groups can introduce new catalytic functionalities. |

| Chemical Sensing | The interaction of guest molecules with the functionalized pores can lead to a detectable change in the MOF's physical properties, such as fluorescence or conductivity, enabling its use as a sensor. |

| Drug Delivery | The pores of the MOF can be loaded with drug molecules, and the framework can be designed for controlled release. The biocompatibility would need to be assessed. |

Advanced Functional Applications of 1 2 Aminophenyl 1h Pyrazol 4 Ol Derivatives

Fluorescent Probes and Chemosensors

The inherent fluorescence of pyrazole (B372694) derivatives makes them excellent candidates for the development of fluorescent probes and chemosensors. globalresearchonline.net These sensors are designed to detect specific ions, molecules, or environmental changes through a measurable change in their fluorescence properties. The strategic design of derivatives allows for high sensitivity and selectivity towards target analytes. Pyrazoline derivatives, a related class of compounds, have shown significant potential as sensitive and selective chemosensors for detecting metal ions like Cu²⁺, exhibiting distinct chromogenic and fluorogenic responses. researchgate.net

The utility of 1-(2-Aminophenyl)-1H-pyrazol-4-ol derivatives as fluorescent probes is underpinned by their distinct photophysical characteristics. These molecules typically exhibit strong absorption in the UV-visible region and emit fluorescence in the visible spectrum.

A key property is the Stokes shift , which is the difference in wavelength between the positions of the absorption and emission maxima. A large Stokes shift is highly desirable for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio, leading to higher sensitivity. For instance, in related heterocyclic systems designed for sensing, the introduction of strong electron-donating groups can lead to significantly large Stokes shifts. nih.gov In some pyrazoline derivatives, a large red shift of about 110 nm has been observed in polar solvents, indicating a substantial Stokes shift. researchgate.net

Solvatochromism is another critical feature, where the absorption and emission spectra of the compound change with the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. The emission band of certain pyrazoline derivatives exhibits a larger red shift as the solvent polarity increases, which is attributed to the stabilization of the intramolecular charge transfer (ICT) excited state in polar media. researchgate.net This property is not only indicative of the charge transfer nature of the excited state but can also be exploited for sensing applications that involve changes in the local microenvironment polarity.

Table 1: Illustrative Photophysical Properties of Related Heterocyclic Fluorophores

| Compound Family | Key Feature | Solvent/Condition | Observation | Reference |

|---|---|---|---|---|

| Pyrazoline Derivatives | Large Stokes Shift | Polar Solvents | Red shift of ~110 nm | researchgate.net |

| Phenothiazine Derivatives | Solvatochromism | Toluene vs. DMF | Significant fluorescence quenching in polar DMF for oxygen-free derivatives, indicating a TICT state. | nih.gov |

This table provides examples from related compound classes to illustrate the principles of Stokes shift and solvatochromism.

The fluorescence observed in many derivatives of 1-(2-Aminophenyl)-1H-pyrazol-4-ol is governed by a process known as Intramolecular Charge Transfer (ICT) . Upon photoexcitation, an electron is transferred from an electron-donating part of the molecule (the donor) to an electron-accepting part (the acceptor). In this specific scaffold, the aminophenyl group typically acts as the electron donor, while the pyrazole ring can function as part of the acceptor or a π-bridge.

This photoinduced ICT process creates an excited state with a large dipole moment, which is more polar than the ground state. researchgate.net The stabilization of this polar excited state in polar solvents is the origin of the observed solvatochromism. In some cases, particularly with more flexible molecules, the ICT state can relax further through conformational changes, leading to a "twisted" intramolecular charge transfer (TICT) state. TICT states are often associated with lower fluorescence quantum yields and are highly sensitive to solvent polarity and viscosity. nih.govnih.gov The competition between a planar ICT and a twisted ICT state can be synthetically controlled, allowing for the fine-tuning of the material's emissive properties. nih.gov

The detection of specific analytes using these fluorescent probes relies on modulating the ICT process. A common strategy involves designing the probe with a specific binding site for the target analyte. The interaction between the probe and the analyte can alter the electronic properties of the donor or acceptor moieties, leading to a distinct change in the fluorescence output.

There are several mechanisms through which this can occur:

Photoinduced Electron Transfer (PeT): In the "off-on" sensor type, a quenching group is positioned near the fluorophore. Binding of the analyte disrupts the PeT quenching process, thereby "turning on" the fluorescence.

ICT Modulation: The analyte can bind directly to the donor or acceptor group, changing its electron-donating or -withdrawing strength. This alters the energy of the ICT state and results in a ratiometric shift in the emission wavelength, where the intensity of one emission band decreases while another increases. nih.gov

Reaction-Based Sensing: The probe can undergo a specific chemical reaction with the analyte, leading to a product with vastly different photophysical properties. For example, a probe for phosgene (B1210022) was designed where the analyte reacts with hydroxyl and imidazole (B134444) groups, disrupting the excited-state intramolecular proton transfer (ESIPT) process and causing a dramatic color change from yellow to blue. nih.gov

These principles allow for the design of highly selective and sensitive sensors for a wide range of targets, from metal ions to biologically important molecules.

Materials Science Applications (e.g., Hole-Transport Materials, Dyeing Solar Cells)

The same electronic properties that make 1-(2-Aminophenyl)-1H-pyrazol-4-ol derivatives suitable for sensors also make them promising for applications in materials science, particularly in organic electronics like dye-sensitized solar cells (DSSCs).

In the context of DSSCs, organic dyes are designed based on a Donor-π-Acceptor (D-π-A) architecture. rsc.orgnih.gov This design facilitates efficient intramolecular charge transfer upon light absorption, which is the first step in converting light to electricity. rsc.org

The Donor (D) is an electron-rich unit (like the aminophenyl group).

The Acceptor (A) is an electron-deficient unit that also serves to anchor the dye to the semiconductor surface (e.g., TiO₂).

The π-Bridge (like the pyrazole ring) connects the donor and acceptor and helps to tune the electronic and optical properties of the dye.

Derivatives based on pyrazine, another nitrogen-containing heterocycle, have shown favorable photophysical and electrochemical properties for DSSCs, demonstrating strong absorption and balanced charge transport. rsc.org Phenothiazine derivatives, known for their strong electron-donating nature, are also widely used as donors in DSSC dyes. nih.gov The goal is to design dyes whose highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are well-matched with the electrolyte's redox potential and the semiconductor's conduction band, respectively. nih.gov The efficiency of these cells is highly dependent on the dye's ability to absorb light and effectively inject electrons into the semiconductor. Pyrazine-based sensitizers have achieved power conversion efficiencies (PCEs) reaching up to 12.5%. rsc.org

While not explicitly detailed in the provided context for 1-(2-Aminophenyl)-1H-pyrazol-4-ol itself, its structure contains a potent electron-donating group (aminophenyl), making it an excellent candidate for the donor component in D-π-A dyes. Its derivatives would function as hole-transport materials after injecting an electron into the semiconductor; the remaining positive charge (hole) on the dye molecule must be efficiently regenerated by the electrolyte, a process facilitated by the stability of the radical cation on the donor moiety.

Table 2: Performance of Heterocyclic Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye Class | Architecture | Key Component(s) | Achieved Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| Pyrazine-Based | D-A-π-A' | Pyrazine as π-bridge or acceptor | Up to 12.5% | rsc.org |

| Pyrazine-Based | D-π-A | Triphenylamine donor, Pyrazine acceptor | 1.31% - 2.64% | mdpi.com |

| Phenothiazine-Based | D-A | Phenothiazine donor, 1H-tetrazole-5-acrylic acid acceptor | Up to 6.37% (in tandem cell) | nih.gov |

This table summarizes the performance of various related heterocyclic dyes, illustrating the potential of such scaffolds in photovoltaic applications.

Structure Activity Relationship Sar Studies for 1 2 Aminophenyl 1h Pyrazol 4 Ol Derivatives

Correlation of Structural Modifications with Biological Response (General Principles)

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzyme active sites. nih.govresearchgate.net

General findings indicate that:

The N1-substituent on the pyrazole ring is critical for modulating activity and selectivity.

Substitutions on the pyrazole ring at positions C3 and C5 can influence potency and physicochemical properties.

The functional group at the C4 position often plays a pivotal role in anchoring the molecule to its target.

The following sections delve into the specific impact of modifications at each of these key regions.

Impact of Substitutions on the Aminophenyl Ring

Studies on related N-phenyl-pyrazole derivatives have shown that the nature and position of substituents on the phenyl ring are critical.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can modulate the electronic density of the entire molecule. For instance, in some series of pyrazole derivatives, EWGs like nitro or halogen groups have been shown to enhance certain biological activities.

Steric Effects: The size and position of the substituent can influence the molecule's ability to fit into a binding pocket. Bulky groups may cause steric clashes, leading to decreased activity, or they could provide beneficial interactions if the pocket is large enough.

Positional Isomerism: The location of the amino group (ortho, meta, or para) on the phenyl ring is crucial. In the case of 1-(2-aminophenyl)-1H-pyrazol-4-ol, the ortho-amino configuration allows for potential intramolecular hydrogen bonding or specific interactions with a receptor that might not be possible with a meta or para-amino arrangement.

| Modification on Aminophenyl Ring | General Impact on Biological Activity | Rationale |

| Introduction of Halogens (e.g., -F, -Cl) | Can enhance potency and metabolic stability. | Increases lipophilicity and can form specific halogen bonds with the target protein. |

| Addition of Alkoxy Groups (e.g., -OCH3) | Variable; can increase or decrease activity depending on position. | Alters electronic properties and steric profile; can participate in hydrogen bonding. |

| Replacement of Amino Group | Loss or significant alteration of activity. | The amino group is often a key pharmacophoric feature for hydrogen bonding with the target. |

| Shifting Amino Group Position (meta/para) | Likely to alter binding mode and activity. | Changes the geometry and potential for intramolecular interactions. |

This table is based on general principles observed in related pyrazole series, as direct studies on 1-(2-aminophenyl)-1H-pyrazol-4-ol are limited.

Impact of Substitutions on the Pyrazole Ring

The pyrazole core itself offers positions for substitution that can fine-tune the biological activity. In the 1-(2-aminophenyl)-1H-pyrazol-4-ol scaffold, the C3 and C5 positions are available for modification. Such substitutions can impact the molecule's potency, selectivity, and pharmacokinetic properties.

Research on various pyrazole series demonstrates that:

Small Alkyl Groups: Introducing small alkyl groups (e.g., methyl) at the C3 or C5 position can enhance lipophilicity, potentially improving cell membrane permeability. This can sometimes lead to increased potency.

Aromatic Rings: Attaching other aromatic or heteroaromatic rings at these positions can create additional π-π stacking or hydrophobic interactions with the target, often leading to a significant increase in affinity.

Hydrogen Bonding Groups: Incorporating groups capable of hydrogen bonding at C3 or C5 can provide additional anchor points to the biological target, enhancing binding affinity.

| Position on Pyrazole Ring | Type of Substitution | General Impact on Biological Activity | Rationale |

| C3 | Small Alkyl (e.g., -CH3) | Often tolerated or can increase potency. | Fills small hydrophobic pockets in the binding site. |

| C3 | Phenyl or other Aryl groups | Can significantly increase potency. | Provides additional hydrophobic and π-stacking interactions. |

| C5 | Small Alkyl (e.g., -CH3) | May enhance activity. | Similar to C3 substitution, can interact with hydrophobic regions. |

| C5 | Phenyl or other Aryl groups | Can significantly increase potency. | Offers further opportunities for beneficial binding interactions. |

This table is derived from SAR studies on various N-1-aryl pyrazole scaffolds.

Role of the Hydroxyl Group in Structure-Activity Relationships

The hydroxyl (-OH) group at the C4 position of the pyrazole ring is a critical functional group. Its ability to act as both a hydrogen bond donor and acceptor makes it a prime candidate for forming strong and specific interactions with amino acid residues in a protein's active site. mdpi.com In many classes of enzyme inhibitors, such a group is essential for anchoring the molecule in the correct orientation for effective inhibition.

The importance of the C4-hydroxyl group is highlighted by the following points:

Hydrogen Bonding: The C4-OH is often indispensable for biological activity, forming a key hydrogen bond with a specific residue (e.g., a serine, threonine, or backbone carbonyl) in the target protein.

Bioisosteric Replacement: Replacing the hydroxyl group with a bioisostere (e.g., -NH2 or -SH) could potentially maintain or alter the activity profile. If the primary interaction is hydrogen bond donation, an amino group might be a suitable replacement.

Masking the Hydroxyl Group: Conversion of the -OH group to a methoxy (B1213986) (-OCH3) or ester group typically leads to a significant reduction or complete loss of activity. This is often a key experiment in SAR studies to confirm the importance of the hydrogen-bonding capability of the hydroxyl group. This modification removes the hydrogen bond donating ability and adds steric bulk, which can disrupt the binding to the target.

Studies on related compounds have shown that the formation of a 4-hydroxypyrazole metabolite can be a key step in biological processes, underscoring the importance of this functional group. nih.gov

Molecular Design Strategies Based on SAR Insights

The insights gained from SAR studies are fundamental to the rational design of new, improved derivatives of 1-(2-aminophenyl)-1H-pyrazol-4-ol. The goal is to optimize the molecule's interaction with its target to create more potent, selective, and drug-like compounds. nih.gov

Key strategies based on the SAR principles discussed include:

Systematic Modification of the Aminophenyl Ring:

Scaffold Hopping and Substitution: Synthesize a library of analogs with various small, electronically diverse substituents (e.g., F, Cl, CN, OCH3) at the 4' and 5' positions of the aminophenyl ring to probe the electronic and steric requirements of the binding pocket.

Amino Group Modification: While the amino group is likely crucial, its properties can be fine-tuned by converting it to a secondary amine or a small amide to alter its hydrogen bonding capacity and steric profile.

Exploration of Pyrazole Ring Substitutions:

Probing C3 and C5 Positions: Introduce small alkyl or cycloalkyl groups at the C3 and C5 positions to explore potential hydrophobic interactions.

Introduction of Aromatic Moieties: Add phenyl, pyridyl, or other heteroaromatic rings at C3 or C5 to seek additional π-stacking interactions, which could substantially boost potency.

Bioisosteric Replacement and Prodrug Strategies for the Hydroxyl Group:

Bioisosteric Replacement: If the C4-OH group contributes to poor pharmacokinetic properties (e.g., rapid glucuronidation), it could be replaced with a bioisostere like a primary sulfonamide (-SO2NH2) or other acidic groups that can mimic its hydrogen bonding pattern but have improved metabolic stability.

Prodrug Approach: Temporarily masking the hydroxyl group as an ester or a phosphate (B84403) could be a viable prodrug strategy to improve oral bioavailability. The masking group would then be cleaved in vivo to release the active hydroxyl compound.

By combining these strategies, medicinal chemists can systematically navigate the chemical space around the 1-(2-aminophenyl)-1H-pyrazol-4-ol scaffold to develop novel therapeutic agents with optimized biological activity. beilstein-journals.orgresearchgate.net

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

Traditional methods for synthesizing pyrazole (B372694) derivatives often involve harsh reaction conditions, long durations, and the use of hazardous solvents. tandfonline.com The future of synthesizing 1-(2-aminophenyl)-1H-pyrazol-4-ol and its analogues lies in the adoption of greener, more efficient, and scalable technologies.

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions. tandfonline.comrsc.org Compared to conventional heating, microwave irradiation offers rapid heating, reduced reaction times, and often higher yields with improved purity. tandfonline.comrsc.org For the synthesis of 1-(2-aminophenyl)-1H-pyrazol-4-ol, MAOS could significantly shorten the multi-step processes, such as the cyclocondensation reaction, offering an eco-friendly and efficient alternative. tandfonline.comrsc.orgresearchgate.net

Flow Chemistry: Continuous-flow synthesis presents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. galchimia.comscilit.com Implementing a flow chemistry approach for the synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream without isolation. rsc.orgnih.gov This methodology is particularly advantageous for handling potentially hazardous reagents and for optimizing reaction conditions rapidly. galchimia.com A tandem, two-stage flow synthesis could be envisioned, starting from precursors like acetophenones and proceeding through an intermediate to the final pyrazole product with high efficiency. galchimia.com

| Synthetic Methodology | Potential Advantages for 1-(2-Aminophenyl)-1H-pyrazol-4-ol Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption, environmentally friendly. tandfonline.comrsc.org |

| Continuous-Flow Chemistry | Enhanced safety, superior process control, improved scalability and reproducibility, potential for integrated synthesis and purification. galchimia.comscilit.comrsc.orgnih.gov |

Exploration of New Catalytic Systems

Catalysis is fundamental to modern organic synthesis, and the development of new catalytic systems is crucial for accessing novel pyrazole derivatives with high efficiency and selectivity. chemscene.comresearchgate.net Future work on 1-(2-aminophenyl)-1H-pyrazol-4-ol should explore a range of modern catalytic strategies.